Cas no 1416348-83-8 ((R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride)

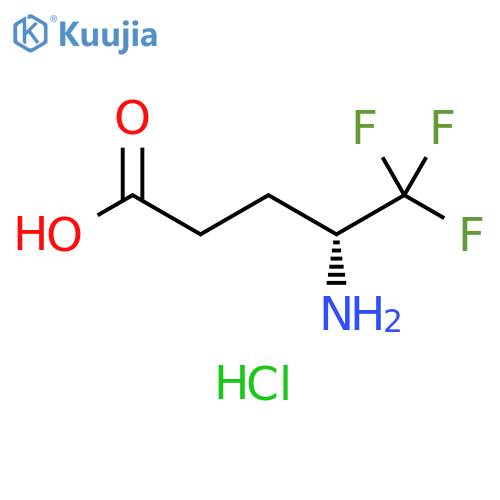

1416348-83-8 structure

商品名:(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

CAS番号:1416348-83-8

MF:C5H9ClF3NO2

メガワット:207.578671216965

MDL:MFCD12164605

CID:4597568

(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-4-AMINO-5,5,5-TRIFLUOROPENTANOIC ACID HYDROCHLORIDE

- (R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

-

- MDL: MFCD12164605

- インチ: 1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1

- InChIKey: PBVOWYVDAMNWQT-AENDTGMFSA-N

- ほほえんだ: [C@@H](N)(CCC(=O)O)C(F)(F)F.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 355847-1g |

1-(2-methylpropyl)-1H-imidazol-2-amine |

1416348-83-8 | 1g |

£468.00 | 2023-04-15 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD323223-1g |

(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride |

1416348-83-8 | 95+% | 1g |

¥4130.0 | 2023-04-02 |

(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1416348-83-8 ((R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量